4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)
Description
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is a fused heterocyclic compound featuring a furopyridine core modified by an iminomethano bridge. This structure combines a furan ring fused to a pyridine moiety, with the iminomethano group introducing additional nitrogen functionality. The compound belongs to a broader class of furo[3,2-c]pyridine derivatives, which are recognized for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .
Synthetic routes for related furo[3,2-c]pyridine derivatives often involve cyclization reactions, such as the Perkin reaction for generating 3-(furan-2-yl)propenoic acid intermediates or Pictet–Spengler reactions for tetrahydrofuro[3,2-c]pyridines . Structural characterization typically employs NMR spectroscopy and X-ray crystallography, revealing key bond lengths and coordination geometries in metal complexes .
Properties
IUPAC Name |
3-oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-11-7-5-3-9-8(6(1)7)10-4-5/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCGPOVSCJBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N1)C3=C2OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and yields the desired tricyclic compound.
Industrial Production Methods
While specific industrial production methods for 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine Derivatives
4,7-Methano-2H-[1,2,5]thiadiazolo[2,3-a]pyridine(9CI)
- Structure: Incorporates a thiadiazole ring instead of the iminomethano bridge, with molecular formula C₇H₆N₂S .
Furo[3,2-c]coumarins
- Structure : Furopyridine fused with a coumarin moiety, e.g., 2,3-disubstituted furo[3,2-c]coumarins (199).
- Synthesis : Utilizes CuBr₂-catalyzed intramolecular decarboxylation, yielding compounds with dual fluorescence and antimicrobial activity .
Physicochemical Properties
- Solubility: The iminomethano group in 4,7-(Iminomethano)furo[3,2-c]pyridine enhances hydrogen-bonding capacity versus the hydrophobic thieno derivatives, improving aqueous solubility .
- Thermal Stability : Furo[3,2-c]pyridine derivatives generally exhibit melting points >200°C, while tetrahydro analogues (e.g., from Pictet–Spengler reactions) are more volatile due to reduced aromaticity .
Biological Activity
4,7-(Iminomethano)furo[3,2-c]pyridine (9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to provide an in-depth exploration of the biological activity associated with 4,7-(Iminomethano)furo[3,2-c]pyridine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4,7-(Iminomethano)furo[3,2-c]pyridine can be represented as follows:
- Molecular Formula : C₉H₈N₂O
- CAS Number : 105402-58-2
This compound features a furo-pyridine scaffold that contributes to its unique biological properties.
Kinase Inhibition
Recent studies have identified the furo[3,2-b]pyridine core as a promising scaffold for developing selective inhibitors targeting various kinases. These inhibitors can modulate critical signaling pathways involved in cell proliferation and survival. In particular, compounds derived from this scaffold have shown potent inhibitory effects on cdc-like kinases (CLKs), which are implicated in several cancers and neurodegenerative diseases. For instance, optimized derivatives demonstrated sub-micromolar activity against CLKs and effective modulation of the Hedgehog signaling pathway, which is crucial for embryonic development and tumorigenesis .
Anti-inflammatory Activity
The biological activity of 4,7-(Iminomethano)furo[3,2-c]pyridine has also been investigated concerning its anti-inflammatory properties. Compounds with similar furo-pyridine structures have exhibited significant inhibition of the nuclear factor-kappa B (NF-κB) pathway in various cellular models. For example, specific derivatives showed IC50 values ranging from 1.64 µM to 9.05 µM against LPS-induced NF-κB activation without affecting cell viability . This suggests that such compounds could serve as potential anti-inflammatory agents.
Case Study 1: Kinase Inhibition Profile
A study focused on synthesizing a series of furo[3,2-b]pyridine derivatives revealed their effectiveness as CLK inhibitors. The research included a comprehensive profiling of these compounds against various kinases, demonstrating that certain modifications to the furo-pyridine structure significantly enhanced selectivity and potency. The most promising candidates achieved IC50 values below 100 nM against specific kinase targets .
Case Study 2: Anti-inflammatory Effects
In another investigation assessing the anti-inflammatory potential of related compounds, researchers treated HEK293 cells with LPS in the presence of synthesized furo-pyridine derivatives. The results indicated that several compounds effectively suppressed cytokine production (e.g., TNF-α and IL-6), reinforcing their therapeutic promise in treating inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
